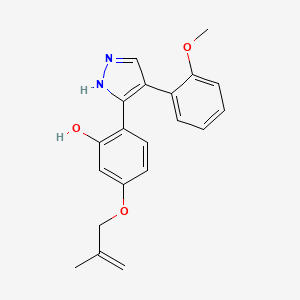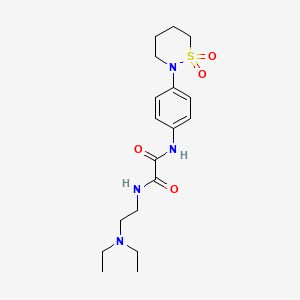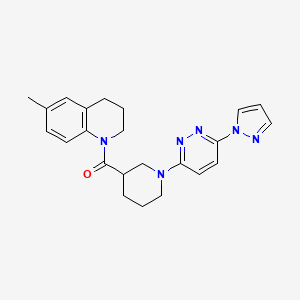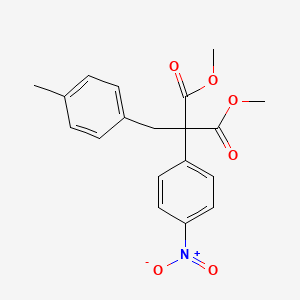
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate, also known as DMNBPM, is a malonate ester used as a synthetic intermediate in the production of pharmaceuticals and other compounds. It is a white, crystalline solid with a molecular weight of 346.4 g/mol and a melting point of 104-106 °C. DMNBPM has been studied for its potential applications in the synthesis of a variety of compounds, ranging from pharmaceuticals to food additives.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a derivative of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate, has been synthesized and its molecular structure studied using NMR, X-ray diffraction, and ab initio calculations. This compound features a pyrazole ring, a phenyl ring, and an ethylene dimethyl malonate frame. Monohydration is present in the structure via NH⋯OH2 hydrogen bonding (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Proton Transfer Reactions
- Deprotonation of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile has been studied using kinetic, FTIR, and 1H NMR spectroscopic methods. The study provides insights into the mechanisms of proton transfer reactions (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).
Synthesis in Chrysanthemic Acid Production
- Three intermediates in the synthesis of chrysanthemic acid were examined, namely, dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate and related compounds. These intermediates play a crucial role in the synthesis process of chrysanthemic acid, a significant compound in organic chemistry (Baudoux et al., 1998).
Applications in Organic Synthesis
- Dimethyl malonate has been utilized in various organic synthesis reactions. For example, it served as a one-carbon source in introducing carbon substituents onto aromatic nitro compounds, a novel method significant for its application in creating functional groups (Selvakumar, Reddy, Kumar, & Iqbal, 2001).
Propiedades
IUPAC Name |
dimethyl 2-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-13-4-6-14(7-5-13)12-19(17(21)25-2,18(22)26-3)15-8-10-16(11-9-15)20(23)24/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUBDPDYHCHCJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

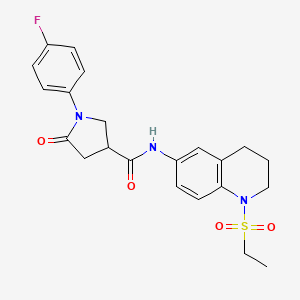
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
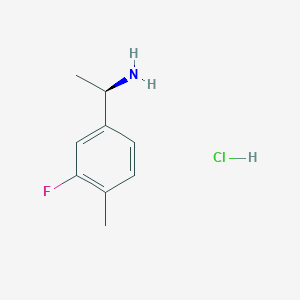
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
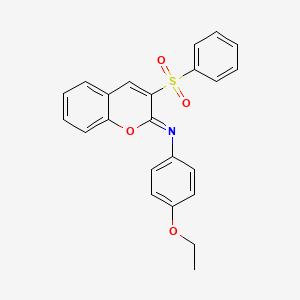

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
